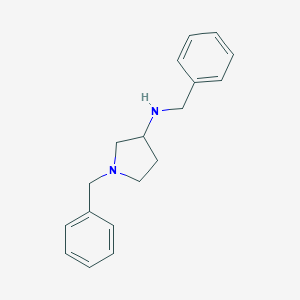

N,1-dibenzylpyrrolidin-3-amine

Description

Contextualization within Heterocyclic Chemistry Research

Nitrogen-containing heterocycles are fundamental building blocks in the development of new drugs. These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are prevalent in a vast array of biologically active molecules, including many essential vitamins, alkaloids, and hormones. Their widespread use in medicinal chemistry stems from their ability to form various non-covalent interactions, such as hydrogen bonds, with biological targets like enzymes and receptors. This interactive capability makes them a favored scaffold in the design of new therapeutic agents.

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing saturated heterocycle, is a particularly important scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The pyrrolidine nucleus is a common feature in numerous natural products and has been incorporated into a wide range of synthetic drugs. The amino acids proline and hydroxyproline, for instance, are naturally occurring derivatives of pyrrolidine. ambeed.com

Scope and Objectives of Research on N,1-Dibenzylpyrrolidin-3-amine

Given the absence of a substantial body of research focused solely on This compound , the scope of this article is to delineate the current academic understanding based on its structural characteristics and the known properties of its analogs.

The current academic landscape for This compound is largely defined by its classification as a chemical intermediate and by the research conducted on structurally similar compounds. For instance, the (S)-enantiomer of the compound is cataloged with the CAS Number 145223-69-4, and its basic chemical properties are available through commercial suppliers. aksci.com This indicates its availability for research purposes, even if published studies are not readily found.

A Japanese patent describes a general method for the synthesis of novel 3-amino-1-benzylpyrrolidine derivatives, noting their potential as intermediates for antipsychotic agents. libguides.com This suggests a potential, albeit underexplored, therapeutic application for compounds within this chemical family.

The most significant research gap concerning This compound is the lack of published data on its biological activity and pharmacological profile. Future research should aim to:

Develop and optimize a specific and efficient synthesis for this compound.

Conduct comprehensive in vitro and in vivo studies to determine its biological effects.

Explore its potential as a scaffold for the development of new therapeutic agents, particularly in the areas of central nervous system disorders and thrombosis, based on the activities of its analogs.

Historical Perspective of Pyrrolidine-Based Compounds in Drug Discovery

The journey of pyrrolidine-based compounds in drug discovery is a long and successful one. The structural motif of pyrrolidine can be traced back to the early 20th century with the investigation of natural products. The industrial synthesis of pyrrolidine itself was developed through the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849). researchgate.net A significant milestone was the discovery and synthesis of Protirelin (thyrotropin-releasing hormone) in 1969, a peptide hormone containing a pyrrolidine ring, for which the researchers were awarded the Nobel Prize. This discovery highlighted the therapeutic potential of pyrrolidine-containing molecules.

In subsequent decades, the pyrrolidine scaffold has been a key component in a variety of drugs. For example, certain 3-aminopyrrolidine (B1265635) derivatives have been investigated for their potential as antibacterial agents. researchgate.net The development of enantioselective synthesis methods has been crucial, allowing for the production of optically pure pyrrolidine-based drugs with improved efficacy and safety profiles.

Evolution of Synthetic Methodologies for Pyrrolidine Scaffolds

The synthesis of the pyrrolidine ring has been a subject of intense investigation for decades, leading to a diverse and sophisticated toolbox for organic chemists. The evolution of these synthetic methodologies has been driven by the need for efficiency, stereocontrol, and the ability to introduce a wide range of substituents.

Early approaches to pyrrolidine synthesis often relied on classical cyclization reactions of linear precursors. However, modern synthetic chemistry has seen a significant shift towards more elegant and powerful strategies. One of the most prominent and versatile methods for constructing the pyrrolidine scaffold is the 1,3-dipolar cycloaddition reaction. This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene or alkyne as the dipolarophile. The power of this method lies in its ability to generate highly substituted and stereochemically complex pyrrolidines in a single step. The development of catalytic and asymmetric variants of this reaction has further expanded its utility, allowing for the enantioselective synthesis of chiral pyrrolidine derivatives.

Another significant advancement has been the development of palladium-catalyzed carboamination reactions . These methods allow for the intramolecular cyclization of γ-aminoalkenes with aryl or vinyl halides, providing a direct route to 2-substituted and 1,2-disubstituted pyrrolidines. thieme-connect.de For instance, the coupling of N-benzylpent-4-enamine with iodobenzene, while initially met with challenges, has been optimized to produce 1,2-dibenzylpyrrolidine. thieme-connect.de

More recently, multicomponent reactions (MCRs) have gained traction as a highly efficient means of generating molecular diversity. These reactions combine three or more starting materials in a single pot to form a complex product, often with the formation of multiple new bonds. Several MCRs have been developed for the synthesis of polysubstituted pyrrolidines, offering a rapid and atom-economical approach to libraries of these valuable compounds.

The synthesis of pyrrolidine scaffolds can also be achieved through the modification of existing ring systems. For example, the reduction of pyrrolidin-3-ones can provide access to 3-aminopyrrolidines. A relevant example from academic literature is the synthesis of 1,5-dibenzylpyrrolidin-3-one, a ketone precursor that could potentially be converted to this compound through reductive amination. ucl.ac.uk

The table below summarizes some of the key evolutionary trends in the synthesis of pyrrolidine scaffolds.

| Synthetic Era | Key Methodologies | Advantages | Representative Precursors/Reactions |

| Early Methods | Classical Cyclizations | Foundational | Intramolecular cyclization of haloamines |

| Mid-20th Century | Functional Group Interconversions | Versatility | Reduction of pyrroles and succinimides |

| Late 20th Century | 1,3-Dipolar Cycloadditions | High stereocontrol and complexity | Azomethine ylides and alkenes |

| 21st Century | Palladium-Catalyzed Cross-Coupling | Direct functionalization | γ-Aminoalkenes and aryl halides thieme-connect.de |

| Contemporary | Multicomponent Reactions | High efficiency and diversity | Aldehydes, amino acids, and dipolarophiles |

Early Discoveries of Biological Activities in Pyrrolidine Derivatives

The pyrrolidine nucleus is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. The initial discoveries of these activities laid the groundwork for the extensive exploration of pyrrolidine-containing molecules in drug discovery programs.

Some of the earliest recognized biologically active pyrrolidine derivatives were alkaloids found in plants. Nicotine, a well-known alkaloid from the tobacco plant containing a pyrrolidine ring, was one of the first to be studied for its physiological effects. Other naturally occurring pyrrolidine alkaloids, such as hygrine (B30402) and cuscohygrine, also displayed biological activities, further highlighting the importance of this heterocyclic system.

In the realm of synthetic compounds, early research into antibacterial agents revealed the potential of pyrrolidine derivatives. The incorporation of the pyrrolidine ring into the structure of various molecules was found to enhance their antimicrobial properties. For instance, early studies on quinolone antibiotics demonstrated that the introduction of a pyrrolidine substituent at the C-7 position could significantly improve their antibacterial spectrum and potency.

The versatility of the pyrrolidine scaffold was further underscored by the discovery of its role in compounds targeting the central nervous system (CNS) . A notable example is the development of nootropic drugs, such as piracetam (B1677957) and its analogs, which feature a pyrrolidinone core and were investigated for their cognitive-enhancing effects.

Furthermore, the structural similarity of the pyrrolidine ring to the amino acid proline led to the exploration of pyrrolidine-based compounds as enzyme inhibitors . The rigid, five-membered ring structure can mimic the transition states of enzymatic reactions, leading to potent and selective inhibition. This principle was applied in the design of inhibitors for various enzymes, including angiotensin-converting enzyme (ACE), where proline and its mimics played a crucial role in the development of antihypertensive drugs like captopril.

The following table provides a snapshot of early discoveries related to the biological activities of different classes of pyrrolidine derivatives.

| Class of Pyrrolidine Derivative | Early Discovered Biological Activity | Example Compound(s) |

| Alkaloids | Stimulant, Insecticidal | Nicotine |

| Antibiotics | Antibacterial | Pyrrolidinyl-quinolones |

| CNS Agents | Nootropic (Cognitive Enhancer) | Piracetam (a pyrrolidinone) |

| Enzyme Inhibitors | Antihypertensive (ACE inhibition) | Captopril (contains a proline moiety) |

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural features suggest potential avenues for investigation. The presence of two benzyl (B1604629) groups provides lipophilicity, which can influence its pharmacokinetic properties, while the secondary amine at the 3-position offers a site for further functionalization or interaction with biological targets. The academic exploration of this and similar aminopyrrolidines continues to be an active area of research, driven by the enduring promise of the pyrrolidine scaffold in the quest for novel therapeutic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

N,1-dibenzylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEXKVGLZMEJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555881 | |

| Record name | N,1-Dibenzylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108963-20-8 | |

| Record name | N,1-Dibenzylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Dibenzyl-3-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of N,1 Dibenzylpyrrolidin 3 Amine

Advanced Synthetic Routes to N,1-Dibenzylpyrrolidin-3-amine and its Analogs

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. researchgate.net The synthesis of substituted pyrrolidines, such as this compound and its analogs, is a significant focus for organic and medicinal chemists. researchgate.net Advanced synthetic strategies have been developed to afford these structures with high efficiency and control over stereochemistry. These methods primarily include reductive amination strategies for ring formation and multi-component reactions that construct the heterocyclic core in a single step.

Reductive amination is a cornerstone in the synthesis of amines and is particularly effective for constructing the pyrrolidine ring. nih.gov This methodology typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine, with water being the only byproduct. nih.gov For the synthesis of this compound, this can be envisioned as an intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group, or an intermolecular reaction involving a diketone. nih.gov

The initial and crucial step in both imine and enamine formation is the nucleophilic addition of an amine to the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgpressbooks.pub This reaction is reversible and leads to the formation of a tetrahedral intermediate known as a carbinolamine or aminoalcohol. libretexts.orgpressbooks.pub The reaction rate is highly pH-dependent; mildly acidic conditions (pH 4-5) are optimal to facilitate protonation of the carbonyl oxygen, which enhances its electrophilicity, without excessively protonating the amine nucleophile, which would render it non-nucleophilic. pressbooks.pub

In the context of synthesizing a precursor for this compound, a primary amine like benzylamine (B48309) could react with a suitable dicarbonyl compound. The nucleophilic attack by the amine's lone pair of electrons on one of the carbonyl carbons initiates the process, setting the stage for the subsequent cyclization and reduction steps. libretexts.org

Table 1: Key Steps in Nucleophilic Addition of Amines

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Dipolar (Zwitterionic) Intermediate |

| 2 | Intramolecular proton transfer from the nitrogen to the oxygen atom. | Carbinolamine (Aminoalcohol) |

Following the formation of the carbinolamine, the reaction proceeds through dehydration to form a C=N double bond. libretexts.org The hydroxyl group of the carbinolamine is protonated under acidic conditions to form a good leaving group (water). pressbooks.pub Subsequent elimination of water results in the formation of a positively charged species known as an iminium ion. libretexts.orgpressbooks.pub Deprotonation of the nitrogen atom then yields the neutral imine. libretexts.org

For intramolecular cyclization leading to a pyrrolidine ring, the initially formed carbinolamine or a subsequent imine can be attacked by a nucleophile within the same molecule. nih.gov The resulting cyclic iminium ion is then reduced to afford the final pyrrolidine product. nih.gov Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. chemicalbook.comnih.gov The choice of reductant is critical; for instance, milder reagents like sodium triacetoxyborohydride (B8407120) are often preferred as they can reduce the iminium ion in situ without significantly reducing the starting carbonyl compound.

The general mechanism can be summarized as:

Carbinolamine Formation: Reaction of a carbonyl group with an amine. libretexts.org

Dehydration: Acid-catalyzed elimination of water to form an iminium ion. libretexts.org

Reduction: Hydride addition to the iminium carbon to yield the amine. rsc.org

This sequence is central to building the pyrrolidine core from linear precursors. nih.gov

Catalytic hydrogenation represents a highly efficient and atom-economical method for reductive amination, utilizing molecular hydrogen as the reductant. rsc.org This approach is widely applied in both laboratory and industrial settings for the synthesis of a diverse range of amines. rsc.org The process typically involves a metal catalyst, such as palladium, platinum, nickel, or ruthenium, often supported on carbon. worktribe.comumaine.edu

In the synthesis of pyrrolidine derivatives, catalytic hydrogenation can be used to reduce the iminium intermediate formed in situ from a carbonyl compound and an amine. rsc.org The reaction proceeds by the activation of molecular hydrogen on the catalyst surface, followed by the transfer of hydrogen atoms to the C=N double bond of the iminium ion. nih.gov This method is advantageous due to its clean nature, producing the desired amine without the formation of stoichiometric inorganic byproducts. rsc.org For example, the synthesis of substituted piperidines has been achieved through the efficient catalytic enantioselective hydrogenation of N-iminopyridinium ylides, showcasing the power of this method for creating saturated N-heterocycles. nih.gov

Table 2: Common Catalysts for Reductive Amination via Hydrogenation

| Catalyst | Support | Typical Substrates | Reference |

| Palladium (Pd) | Carbon (C) | Imines, Pyridinium Ylides | worktribe.com |

| Platinum (Pt) | Oxide (PtO₂) | Imines, Nitro compounds | |

| Ruthenium (Ru) | Carbon (C) | Amino Acids, Imines | umaine.edu |

| Nickel (Ni) | Raney Ni | Imines, Nitriles |

Achieving stereocontrol is paramount in modern organic synthesis, particularly for producing chiral amines for pharmaceutical applications. nih.gov Stereoselective reductive amination can be accomplished through several strategies, including the use of chiral substrates, chiral auxiliaries, chiral catalysts, or biocatalysts. nih.gov

Engineered imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines, including pyrrolidinamines. nih.govrsc.org These enzymes catalyze the reduction of prochiral imines with a high degree of stereoselectivity. nih.govrsc.org Through structure-guided semi-rational design, IREDs can be engineered to produce either enantiomer of a target amine with excellent enantiomeric excess (>99% ee). nih.govrsc.org For instance, the synthesis of key pyrrolidinamine intermediates for potential drug molecules has been demonstrated using engineered IREDs that catalyze the reductive amination of N-Boc-3-pyrrolidone with benzylamine. rsc.orgrsc.org By mutating key amino acid residues in the enzyme's active site, the stereoselectivity can be enhanced or even reversed. nih.govrsc.org

Chemical catalytic methods also provide access to enantioenriched pyrrolidines. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can effectively control the stereochemical outcome of the hydrogenation of cyclic imines or enamines. nih.gov These methods are crucial for synthesizing optically active pyrrolidine-containing drugs and their precursors. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.netmdpi.com MCRs are characterized by high atom economy, step economy, and operational simplicity, making them attractive for generating molecular diversity and constructing complex heterocyclic scaffolds like pyrrolidines. researchgate.nettandfonline.com

A common strategy in MCRs for pyrrolidine synthesis is the [3+2] cycloaddition involving azomethine ylides. tandfonline.com For example, an aldehyde and an amino acid ester can react to form an azomethine ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile (e.g., an activated alkene) to construct the pyrrolidine ring. tandfonline.com This approach allows for the creation of multiple stereocenters in a single, highly convergent step. acs.orgnih.gov

Recent advancements have led to the development of highly diastereoselective MCRs catalyzed by Lewis acids, such as titanium tetrachloride (TiCl₄), to produce highly functionalized pyrrolidines. acs.orgnih.gov These one-pot operations can construct up to three contiguous asymmetric centers with excellent control. nih.gov The versatility of MCRs allows for the synthesis of a wide array of substituted pyrrolidines by varying the starting components, including aldehydes, amines, and various Michael acceptors. tandfonline.comnih.gov

Table 3: Example of a Three-Component Pyrrolidine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde | Amino Acid Ester | Chalcone (B49325) | I₂, K₂CO₃ | Polysubstituted Pyrrolidine-2-carboxylate | tandfonline.com |

| Isatin | Glycine Methyl Ester | Thiazolidinone | Et₃N, Reflux | Spirooxindole Pyrrolidine | tandfonline.com |

| Aldehyde | Amine | Nitro Ester | - | Pyrrolidinone | nih.gov |

Cyclization Reactions in the Synthesis of Pyrrolidine Derivatives

The formation of the pyrrolidine ring, the central structural motif of this compound, can be achieved through various cyclization strategies. These methods are fundamental in constructing the saturated five-membered nitrogen heterocycle. One prominent approach involves the N-heterocyclization of primary amines with diols, a reaction that can be catalyzed by transition metal complexes, such as those containing iridium, to yield a variety of five-, six-, and seven-membered cyclic amines.

Another significant strategy is the intramolecular cyclization of amines and alkenes. This can be accomplished through methods like intramolecular amination of organoboronates, which proceeds via a 1,2-metalate shift of an aminoboron "ate" complex to form pyrrolidines. Additionally, a simple one-pot synthesis of nitrogen-containing heterocycles can be achieved from the reaction of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium. This method offers an efficient route to cyclocondensation.

Enamides also serve as versatile precursors in cyclization reactions. The iminium species generated from enamides can engage in further electrophilic additions or isomerization, leading to various N-heterocycles. beilstein-journals.org This reactivity allows for the design of tandem reactions to efficiently access complex nitrogen-containing rings. beilstein-journals.org

Derivatization Strategies for this compound

A key strategy for the synthesis of this compound derivatives involves the derivatization of a pre-existing pyrrolidine core, specifically 1-benzyl-3-aminopyrrolidine. acs.org A notable example is the synthesis of a series of N-benzyl pyrrolidine derivatives investigated as potential inhibitors for enzymes relevant to Alzheimer's disease. acs.org This process involves a two-step sequence beginning with a nucleophilic addition reaction. acs.org

The initial step is the formation of a Schiff base (or methenamine (B1676377) derivative). This is achieved by reacting 1-benzyl-3-aminopyrrolidine with various substituted aromatic aldehydes in ethanol (B145695) under reflux conditions. acs.org The subsequent step involves the reduction of the Schiff base intermediate. Using sodium borohydride in methanol (B129727) under cold conditions, the imine is reduced to a secondary amine, yielding the final this compound derivatives. acs.org The yields for this synthetic route are reported to be in the range of 61% to 93%. acs.org

This derivatization strategy allows for the introduction of a wide variety of substituents on the second benzyl (B1604629) group by simply changing the starting aromatic aldehyde, providing a versatile method for creating a library of related compounds. acs.org

Functional Group Interconversions on the this compound Core

Once the this compound scaffold is synthesized, further modifications can be made through functional group interconversions. These reactions allow for the fine-tuning of the molecule's properties by altering the amine functionalities or the benzyl moieties.

Alkylation and Acylation of Amine Functionalities

The amine groups within this compound are key sites for functionalization through alkylation and acylation reactions. The synthesis of this compound derivatives through reductive amination of 1-benzyl-3-aminopyrrolidine with substituted benzaldehydes is itself a form of N-alkylation. acs.org This method introduces a substituted benzyl group onto the primary amine at the 3-position of the pyrrolidine ring. acs.org

More generally, the alkylation of amines can be achieved using various electrophiles such as alkyl halides. However, a common challenge in the alkylation of primary and secondary amines is overalkylation, due to the increasing nucleophilicity of the nitrogen atom with each successive alkylation. researchgate.net To achieve selective monoalkylation, specific strategies and reagents have been developed, such as the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. researchgate.net

Acylation of the amine functionalities is another important transformation, typically leading to the formation of amides. This reaction is often used for the protection of amino groups or to introduce new functional moieties. Acylating agents such as acyl chlorides or anhydrides are commonly employed. For instance, the acylation of N-(pyridin-2-ylmethyl)acetamide with benzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) proceeds efficiently. In some cases, the reaction can be facilitated by internal nucleophilic catalysis.

Modifications of Benzyl Moieties

The two benzyl groups in this compound offer opportunities for structural modification, either by altering the aromatic rings or by complete removal of the benzyl group (debenzylation).

As demonstrated in the synthesis of its derivatives, modifications can be introduced by using substituted benzaldehydes in the reductive amination step. acs.org This allows for the incorporation of various functional groups, such as electron-withdrawing groups like -OCF3 and 2,4-diF, onto one of the benzyl rings. acs.org

Debenzylation, the cleavage of the benzyl group from the nitrogen atom, is a common transformation in synthetic chemistry, often used as a deprotection strategy. This can be achieved under various conditions, including reductive, oxidative, and acid-catalyzed methods. rsc.org A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C). The efficiency of this process can be enhanced by the addition of co-catalysts like niobic acid-on-carbon. nih.gov Oxidative debenzylation can be performed using reagents like ceric ammonium (B1175870) nitrate, which has been shown to chemoselectively cleave N-benzyl groups in tertiary amines. rsc.orgresearchgate.net Acid-facilitated debenzylation has also been reported, for instance, using acetic acid during hydrogenolysis to remove a benzyl group from a protected 2-aminopyridine (B139424) derivative. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for nitrogen-containing heterocycles, including pyrrolidine derivatives. These approaches aim to reduce or eliminate the use of hazardous solvents and catalysts.

Solvent-Free and Catalyst-Free Reactions

Solvent-free and catalyst-free reactions represent a significant advancement in green synthetic chemistry. For the synthesis of N-substituted amines, a mechanochemical grinding procedure has been developed that utilizes substituted halides and amines without the need for a solvent. rsc.org This method is notable for its mild, neat reaction conditions, short reaction times at room temperature, and the ability to isolate products in excellent yields without chromatographic purification. rsc.org

In the context of pyrrolidine synthesis, multicomponent reactions often provide an eco-friendly pathway. For example, catalyst-free three-component reactions have been designed to produce various pyrrolidine derivatives. One such reaction involves the combination of chalcone derivatives, isatin, and L-4-thiazolidine carboxylic acid in methanol to yield thiazole-pyrrolidine hybrids. Another approach utilizes ultrasound irradiation in a catalyst-free, one-pot, four-component condensation to generate substituted pyrrolidines.

Furthermore, a metal-free, catalyst-free, and solvent-free methodology has been developed for the reductive amination of levulinic acid to produce N-substituted pyrrolidones, which are structurally related to the pyrrolidine core. researchgate.net These examples highlight the potential for applying green chemistry principles to the synthesis of this compound and its analogues, thereby reducing the environmental impact of their production.

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry serve as a critical framework for evaluating and designing synthetic routes. For a molecule such as this compound, assessing the efficiency of its synthesis involves looking beyond the chemical yield to consider how effectively raw materials are converted into the final product. Key metrics for this evaluation are atom economy and reaction mass efficiency, which quantify the waste generated at a molecular and process level, respectively.

Atom Economy (AE)

Atom economy is a theoretical measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. rsc.orgresearchgate.net The calculation is based on the molecular weights of the reactants and the target product, assuming 100% theoretical yield. rsc.org

The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition or rearrangement reactions, are inherently more efficient as they minimize the formation of byproducts. nih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts.

To illustrate this concept for the synthesis of this compound, two plausible, albeit generalized, synthetic pathways can be compared: a classical nucleophilic substitution route and a modern reductive amination route.

Route 1: Sequential Nucleophilic Substitution and Alkylation. A potential classical route could involve the reaction of 3-aminopyrrolidine (B1265635) with two equivalents of benzyl bromide. This type of reaction generates stoichiometric amounts of hydrogen bromide, which must be neutralized by a base, contributing to waste.

Route 2: One-Pot Reductive Amination. A more modern approach could involve the one-pot reaction of 1,4-dicarbonyl precursor, such as succinaldehyde, with two equivalents of benzylamine, followed by cyclization and reduction. Catalytic transfer hydrogenation is a method that aligns with green chemistry principles by using a catalyst and a hydrogen donor to drive the reaction, often generating minimal waste. nih.govnih.gov

The following table provides a theoretical comparison of the atom economy for these generalized routes.

| Synthetic Route | Generalized Reaction Stoichiometry | Molecular Weight of Product (C18H22N2) | Sum of Molecular Weights of Reactants | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Route 1: Nucleophilic Substitution | C4H10N2 + 2 C7H7Br → C18H22N2 + 2 HBr | 266.38 g/mol | 86.14 + 2(171.04) = 428.22 g/mol | 62.2% |

| Route 2: Reductive Amination (Catalytic) | C4H6O2 + 2 C7H9N + [H2] → C18H22N2 + 2 H2O | 266.38 g/mol | 86.09 + 2(107.15) = 300.39 g/mol | 88.7% |

As the data illustrates, the catalytic reductive amination pathway (Route 2) exhibits a significantly higher theoretical atom economy. This is because the only byproduct is water, whereas the substitution pathway (Route 1) generates a substantial mass of hydrogen bromide as waste.

Reaction Mass Efficiency (RME)

While atom economy is a useful theoretical starting point, Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by incorporating the actual chemical yield and the masses of all reactants used, including those used in excess. rsc.orgresearchgate.net

The formula for RME is: % RME = (Mass of Isolated Product / Total Mass of Reactants) x 100

RME offers a more realistic assessment because very few chemical reactions proceed with 100% yield. rsc.org A high atom economy is of little practical value if the reaction yield is very low.

| Metric | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination (Catalytic) |

|---|---|---|

| Theoretical Atom Economy | 62.2% | 88.7% |

| Assumed Realistic Yield | 75% | 90% |

| Calculated Reaction Mass Efficiency (RME) | 46.7% | 79.8% |

Calculation assumes stoichiometric quantities for simplicity. RME = (% Yield / 100) x % Atom Economy.

The analysis clearly indicates that the catalytic reductive amination pathway is superior not only in theory but also in practice. Its higher atom economy combined with a typically high chemical yield results in a significantly better RME. This means less raw material is consumed to produce the same amount of product, leading to reduced cost and a smaller environmental footprint. Further considerations, such as the energy required and the environmental impact of solvents and catalysts, would be evaluated in a more comprehensive Process Mass Intensity (PMI) or life-cycle analysis. researchgate.netresearchgate.net

Iii. Biological Activity and Pharmacological Profiles of N,1 Dibenzylpyrrolidin 3 Amine and Its Derivatives

Investigations into Predicted Biological Activities

The Prediction of Activity Spectra for Substances (PASS) program is a computational tool used to predict a wide range of biological activities for a given chemical structure based on a structure-activity relationship (SAR) analysis of a large database of known active compounds. genexplain.comclinmedkaz.org The program estimates the probability of a compound being active (Pa) or inactive (Pi) for thousands of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. genexplain.comnih.gov Activities where Pa is greater than Pi are considered probable for the compound . genexplain.com

While specific PASS prediction data for N,1-dibenzylpyrrolidin-3-amine is not detailed in the available literature, this in silico approach is widely applied in early-stage drug discovery to generate hypotheses about a molecule's potential targets and therapeutic applications. clinmedkaz.orgresearchgate.net For novel pyrrolidine (B122466) derivatives, PASS can help prioritize which compounds to synthesize and screen by identifying the most promising predicted activities, such as potential kinase inhibition or anti-inflammatory effects. researchgate.net

In silico screening and virtual ligand design are powerful computational methods used to identify and optimize potential drug candidates from large chemical libraries. nih.govnih.gov These techniques simulate the interaction between a ligand (the potential drug) and its biological target, allowing researchers to predict binding affinity and design new molecules with improved properties before undertaking expensive and time-consuming laboratory synthesis. europeanreview.org

For pyrrolidine derivatives, these methods have been instrumental in identifying novel inhibitors for various therapeutic targets. Virtual screening campaigns have been successfully employed to discover pyrrolidine-based compounds with potential antimalarial activity and to identify inhibitors of enzymes like purine (B94841) phosphoribosyltransferases. nih.gov The process often involves creating a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity, and then screening compound libraries for molecules that match this model. mdpi.com This ligand-based approach, along with molecular docking that predicts the binding orientation of a molecule in the active site of a target protein, guides the rational design of new, more potent analogs. europeanreview.orgnih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. nih.govmdpi.com For derivatives of the pyrrolidine scaffold, SAR analyses have demonstrated that modifications to substituents on the ring and the stereochemistry of the molecule can have profound effects on pharmacological efficacy. nih.govnih.gov

The biological activity of pyrrolidine analogs is highly sensitive to the nature and position of substituents on both the pyrrolidine ring and its appended groups. nih.govresearchgate.net SAR studies reveal that even minor structural changes can significantly alter a compound's potency and selectivity. mdpi.com

Key findings from SAR studies on various pyrrolidine derivatives include:

Aromatic Substituents : For pyrrolidine-based inhibitors of certain enzymes, the presence of specific substituents on aromatic rings is crucial. For instance, in one class of inhibitors, di- and trisubstituted halogen derivatives showed a pronounced selectivity for cancer cells. mdpi.com In another series, fluorophenyl substituents on the pyrrolidine ring offered better in vitro potency. nih.gov

N-Substituents : The group attached to the pyrrolidine nitrogen significantly impacts activity. The nucleophilicity of the nitrogen makes it a privileged position for substitution. nih.gov Studies on pyrrolidine-2,3-diones found that the length and composition of the N-substituent had a significant impact on antibiofilm properties, with the introduction of an aza-moiety (an additional nitrogen atom) in the linker acting as a switch to "turn on" activity. nih.gov

Ring Position : The location of substituents on the pyrrolidine ring itself is a key determinant of activity. For pyrrolidine-2,5-dione derivatives with anticonvulsant activity, substituents at the 3-position strongly affected their efficacy in different seizure models. nih.gov Similarly, for retinoic acid-related orphan receptor γ (RORγt) ligands, moving a methyl group from the C3 to the C4 position resulted in a loss of potency. nih.gov

| Modification Site | Substituent Type/Change | Observed Impact on Biological Efficacy | Example Target Class / Activity |

|---|---|---|---|

| Aromatic Rings | Halogenation (e.g., F, Br) | Increased potency and/or selectivity. nih.govmdpi.com | Anticancer, Various Enzymes |

| Pyrrolidine Ring (C3) | Alkyl groups (e.g., Isopropyl, Benzhydryl) | Influences activity profile in different biological assays. nih.gov | Anticonvulsant |

| Pyrrolidine Nitrogen (N1) | Introduction of aza-moieties in the alkyl chain | Can "switch on" or significantly enhance biological activity. nih.gov | Antibiofilm |

| Pyrrolidine Ring | Transposition of a substituent (e.g., C3 to C4) | Can lead to a significant loss of potency. nih.gov | RORγt Ligands |

The chemical and biological properties of pyrrolidine derivatives are critically dependent on their relative stereochemistry. beilstein-journals.orgbeilstein-journals.org The non-planar, puckered conformation of the five-membered ring means that substituents can adopt different spatial orientations, leading to distinct stereoisomers. nih.gov These isomers can exhibit vastly different biological profiles due to their differential binding to enantioselective targets like proteins and enzymes. nih.gov

The introduction of certain atoms, such as fluorine, can significantly influence the stereochemical behavior and conformational preferences of the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org Catalytic asymmetric synthesis methods are often employed to control the stereochemical outcome and provide access to specific stereoisomers for biological evaluation. rsc.org SAR studies on pyrrolidine pentamines, for example, have shown that modifications to the stereochemistry have varied effects on their inhibitory properties, highlighting the importance of precise three-dimensional structure for activity. nih.gov

| Stereochemical Factor | Description | Significance in Biological Activity |

|---|---|---|

| Ring Puckering | The pyrrolidine ring adopts non-planar "envelope" or "twist" conformations, affecting substituent orientation (pseudoaxial vs. pseudoequatorial). nih.govbeilstein-journals.org | The spatial arrangement of pharmacophoric groups is altered, directly impacting receptor binding and efficacy. nih.gov |

| Chiral Centers | The pyrrolidine scaffold can contain up to four stereogenic carbons, leading to multiple possible stereoisomers. nih.gov | Different enantiomers or diastereomers of a drug can have different potencies, mechanisms of action, or toxicities. nih.gov |

| Substituent-Induced Bias | Electron-withdrawing substituents (e.g., fluorine) can induce conformational biases through stereoelectronic effects (e.g., gauche effects). beilstein-journals.orgbeilstein-journals.org | Locks the ring into a specific conformation that may be more or less favorable for binding to a biological target. beilstein-journals.org |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgnih.gov By correlating molecular descriptors (numerical representations of physicochemical properties) with activity, QSAR models can predict the potency of new, untested compounds. nih.govresearchgate.net

For pyrrolidine derivatives and other classes of inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. mdpi.comnih.gov These models analyze the three-dimensional steric, electrostatic, and hydrophobic fields of a set of aligned molecules to determine which properties are critical for activity. mdpi.comnih.gov

A typical QSAR study involves:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is chosen.

Molecular Modeling and Alignment : 3D structures are generated and superimposed according to a common scaffold or a docked binding pose.

Descriptor Calculation : Various physicochemical and structural descriptors are calculated for each molecule.

Model Generation and Validation : Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model. The model's predictive power is rigorously validated using statistical metrics like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (R²). researchgate.net

Successful QSAR models for various compound classes have shown high predictive power, with q² values often exceeding 0.7 and R² values greater than 0.9, indicating a robust and statistically significant model. researchgate.net The visual output of these models, in the form of contour maps, provides invaluable guidance for drug design by highlighting regions where modifications are likely to increase or decrease biological activity. nih.gov

Specific Biological Targets and Mechanisms of Action

Derivatives of the N-benzylpyrrolidine scaffold have been investigated for their potential to inhibit various enzymes. Notably, a class of related compounds, N-benzyl-3-sulfonamidopyrrolidines, has been identified as a novel type of bacterial DNA gyrase inhibitor. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibiotics. nih.gov

Initial studies identified a lead compound through high-throughput screening for molecules that induce lethal filamentation in E. coli, a phenotype that can suggest inhibition of cell division. nih.gov Subsequent research confirmed that these N-benzyl-3-sulfonamidopyrrolidines, termed "gyramides," target DNA gyrase. nih.gov The inhibitory concentrations (IC50) against E. coli DNA gyrase for these compounds were found to be in the low micromolar range. nih.gov Further investigation revealed that the binding site for these inhibitors on the DNA gyrase is distinct from that of quinolone antibiotics, suggesting a new site for inhibitor design. nih.gov

The N-benzylpyrrolidin-3-amine framework is a key structural motif in compounds designed to target specific neurotransmitter receptors. Research has demonstrated that derivatives of this scaffold can exhibit high affinity for dopamine (B1211576) and serotonin (B10506) receptors.

One study detailed a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides that were found to bind with high affinity to human dopamine D4 (hD4) and serotonin 5-HT2A receptors. ebi.ac.uk Several compounds in this series showed significant selectivity (over 500-fold) for these receptors compared to their affinity for the human dopamine D2 (hD2) and α1 adrenergic receptors. ebi.ac.uk

Furthermore, another derivative, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino) benzamide (B126) (IYM), was synthesized and evaluated for its potential in mapping dopamine D2 receptors. nih.gov In vitro competitive binding studies revealed that IYM possessed a high affinity for dopamine D2 receptors, with a dissociation constant (Kd) of 0.04 nM. nih.gov This high affinity and specificity underscore the potential of the N-benzylpyrrolidine scaffold as a versatile tool for developing selective ligands for central nervous system receptors. nih.gov

This compound, as a molecule containing basic amine groups, is predicted to exhibit lysosomotropic properties. Lysosomotropism is the tendency of certain compounds to accumulate within lysosomes, which are acidic intracellular organelles. nih.govplos.org This accumulation is driven by a mechanism known as "ion trapping" or "pH partitioning". nih.govresearchgate.net

Therapeutic Potential and Applications

Derivatives based on the N-benzylpyrrolidine structure have demonstrated notable antimicrobial activity, suggesting potential therapeutic applications in combating bacterial infections. nih.gov The emergence of antibiotic-resistant bacterial strains has fueled the search for new chemical entities with novel mechanisms of action, and this class of compounds represents a promising starting point. nih.gov

The primary mechanism identified for the antibacterial action of certain derivatives is the inhibition of essential bacterial enzymes, such as DNA gyrase, which leads to the disruption of critical cellular processes like cell division. nih.govnih.gov The activity of these compounds has been observed against both Gram-positive and Gram-negative bacteria. nih.gov For instance, thiazole-based pyrrolidine derivatives have been found to selectively inhibit Gram-positive bacteria. biointerfaceresearch.com The antibacterial efficacy can be influenced by the specific substitutions on the pyrrolidine ring and the benzyl (B1604629) group, indicating a clear structure-activity relationship that can be optimized for developing more potent antibacterial agents. researchgate.net

The antibacterial spectrum of N-benzylpyrrolidine derivatives has been evaluated against a range of pathogenic bacteria. Specifically, N-benzyl-3-sulfonamidopyrrolidines have been tested against several Gram-negative and Gram-positive species. nih.gov In some cases, particularly against Gram-negative bacteria like E. coli, P. aeruginosa, and S. enterica, the activity of these compounds was assessed in combination with an efflux pump inhibitor (MC-207,110) to counteract bacterial resistance mechanisms. nih.gov

The compounds showed activity against Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica, Staphylococcus aureus, and Streptococcus pneumoniae. nih.gov However, they were reported to be ineffective against Enterococcus faecalis. nih.gov The minimum inhibitory concentrations (MICs) for these compounds typically fall within the low micromolar range. nih.gov

Below is a table summarizing the reported MIC values for N-benzyl-3-sulfonamidopyrrolidines against various bacterial strains.

| Compound | E. coli BW25113 ΔtolC (μM) | P. aeruginosa PAO1 (μM) | S. enterica SL1344 (μM) | S. aureus ATCC 29213 (μM) | S. pneumoniae ATCC 49619 (μM) |

| Gyramide A | 10 | >80 | >80 | 2.5 | 5 |

| Gyramide B | 5 | 80 | 40 | 5 | 10 |

| Gyramide C | 5 | 40 | 40 | 5 | 10 |

| Data sourced from reference nih.gov. Activity against P. aeruginosa and S. enterica was measured in the presence of an efflux pump inhibitor. |

Antimicrobial Activities

Antifungal Properties

Derivatives containing the pyrrolidine ring, a core component of this compound, have been a focus of research for developing new antifungal agents. The increasing prevalence of fungal infections, coupled with rising drug resistance, necessitates the discovery of novel therapeutic compounds. nih.govmdpi.com

One area of investigation involves spirooxindole-pyrrolidine heterocyclic hybrids. A novel small molecule from this class, DPA-3, has demonstrated potent antifungal activity against pathogenic species such as Candida and Cryptococcus. nih.gov Notably, this compound was effective in reducing hyphal and biofilm formation in Candida albicans, a crucial factor in its pathogenicity, while exhibiting no significant cytotoxicity to mammalian cells. nih.gov

Another study focused on synthesizing N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives from L-proline. These compounds were screened for antibacterial activity and showed varied effects against several bacterial strains, indicating the biological potential of the N-benzyl-pyrrolidine scaffold. researchgate.net The development of such derivatives is driven by the need to counteract the growing problem of microbial resistance to existing drugs. researchgate.net

The following table summarizes the antifungal activity of a representative pyrrolidine derivative.

| Compound | Fungal Strain | Activity | Reference |

| DPA-3 | Candida albicans | Potent activity; reduced hyphal and biofilm formation | nih.gov |

| DPA-3 | Cryptococcus species | Potent antifungal activity | nih.gov |

Overcoming Drug Resistance

The pyrrolidine scaffold is being actively explored for its potential to overcome the challenge of drug resistance in various diseases. nih.govfrontiersin.org The emergence of resistance in microorganisms and cancer cells renders many existing drugs ineffective, creating a critical need for novel therapeutic agents that employ different mechanisms of action. frontiersin.orgnih.gov

In the context of fungal infections, resistance to current antifungal drugs is a growing global health crisis. researchgate.netnih.gov Research into new chemical entities, including pyrrolidine derivatives, is a key strategy to address this threat. For example, newly synthesized spirooxindole heterocyclic hybrids containing a pyrrolidine ring have been identified as promising candidates for antifungal drug development due to their potent activity against pathogens that are often resistant to standard therapies. nih.gov

Similarly, in cancer treatment, multidrug resistance is a major obstacle. Pyrrolopyrimidine derivatives have been investigated as inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1), a transport protein that contributes to resistance. These studies aim to develop compounds that can circumvent this resistance mechanism in cancer cells. nih.gov Although not specifically focused on this compound, this research highlights the importance of the broader class of pyrrolidine-containing molecules in the development of therapies to overcome drug resistance. nih.govresearchgate.net

Anticancer Research

Derivatives incorporating the N-benzyl and pyrrolidine structural motifs found in this compound have shown significant promise in anticancer research. The pyrrolidine ring is a versatile scaffold present in numerous pharmacologically important agents, and its derivatives are continuously being explored for novel anticancer activity. nih.govnih.gov

Studies on pyrimidin-2,4-dione derivatives have indicated that the presence of a pyrrolidine ring at the C-6 chain and benzyl groups at the N-1 and N-3 positions of the pyrimidine (B1678525) ring enhances their anti-cancer activities. This suggests that the combination of these structural features contributes positively to the molecule's ability to combat cancer cells.

Furthermore, research into pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety has also yielded promising results, identifying this combination as a valuable scaffold for developing new anticancer agents.

A range of derivatives with structural similarities to this compound have been evaluated for their cytotoxic potential against various human tumor cell lines. For instance, a series of 1,3-dialkylated-pyrimidin-2,4-diones, which feature a pyrrolidine moiety, were found to be active against a panel of 59 human tumor cell lines.

The table below presents data on the inhibitory activity of selected pyrrolidine-related derivatives against different cancer cell lines.

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

| 1,3-Dialkylated-pyrimidin-2,4-diones | Active against 59 human tumor cell lines | Significant anti-cancer activities |

| N-ethyl-N-methyl benzenesulfonamides | MCF-7 (Breast Cancer) | Antiproliferative activity (IC₅₀ = 62.53 µM) |

| Pyrrolopyrimidine Derivatives | H69AR (Small Cell Lung Cancer) | Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1) |

Molecular docking studies are a crucial tool in understanding how potential drug candidates interact with their biological targets. For anticancer agents, tubulin is a key target as it is an essential component of the cellular cytoskeleton involved in mitosis. nih.gov Compounds that interfere with tubulin polymerization can effectively halt cell division and induce cancer cell death.

Research on polysubstituted pyrrole (B145914) compounds has utilized molecular docking to investigate their binding to the colchicine (B1669291) site of tubulin. These computational studies, coupled with interaction analyses, help to elucidate the binding modes of these inhibitors and correlate calculated binding energies with measured antiproliferative activity. Such analyses are valuable for the rational design of new, more potent pyrrole-based tubulin inhibitors.

Similarly, in-silico analysis of certain piperidine-based derivatives, which share structural features with pyrrolidines, confirmed their interaction with the colchicine binding site of tubulin. These findings support experimental data showing that the most potent of these derivatives can arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization.

Anti-Inflammatory Potential

The pyrrolidine scaffold is a component of various compounds investigated for anti-inflammatory activity. nih.govnih.gov Inflammation is a complex biological response implicated in numerous diseases, and the development of new anti-inflammatory agents is an ongoing area of research. eurekaselect.com

Studies on novel mebeverine (B1676125) analogs, which are used as antispasmodics, have also explored their anti-inflammatory properties. These investigations revealed that some of these derivatives possess good anti-inflammatory potential, suggesting a dual-action approach for conditions involving both muscle spasms and inflammation. semanticscholar.org The research involved determining both in vitro and ex vivo anti-inflammatory effects, highlighting the therapeutic possibilities for this class of compounds in treating inflammatory diseases, particularly in the gastrointestinal tract. semanticscholar.org

Other Predicted and Observed Pharmacological Activities (e.g., Spasmolytic Activity)

Beyond the well-documented antifungal and anticancer potential, derivatives related to this compound have been explored for other pharmacological effects, notably spasmolytic activity. nih.govmdpi.com Spasmolytics are agents that relieve spasms of smooth muscle and are used to treat conditions like irritable bowel syndrome (IBS). semanticscholar.orgmdpi.com

Research into novel analogs of mebeverine, a known antispasmodic, has shown that synthetic derivatives can exhibit superior spasmolytic activity compared to the parent drug. semanticscholar.org Similarly, studies on 1,3-disubstituted 3,4-dihydroisoquinolines have focused on their effects on the spontaneous contractile responses of smooth muscle cells. nih.govmdpi.com In silico simulations for these compounds predicted smooth muscle relaxant activity, which was then confirmed through ex vivo experiments. nih.gov Two of the newly synthesized substances were identified as potential modulating regulators that could be developed as therapeutic molecules for disorders characterized by smooth muscle contractile failure. nih.gov These findings underscore the potential of N-benzyl and related structural motifs in the development of new spasmolytic agents.

Pharmacokinetics and Pharmacodynamics Considerations (Excluding Dosage)

The pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is crucial for its development as a potential therapeutic agent. For this compound and its derivatives, comprehensive in vivo pharmacokinetic studies are not extensively documented in publicly available literature. However, in silico computational models provide valuable predictions regarding their likely ADME properties. These predictive tools are instrumental in the early stages of drug discovery for forecasting the pharmacokinetic behavior of novel molecules. nih.govlongdom.org

In silico ADME predictions for this compound and its analogs are based on their physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are evaluated against established models like Lipinski's Rule of Five to predict oral bioavailability and cell permeability. mdpi.com

Distribution: Following absorption, a drug is distributed throughout the body. The volume of distribution (Vd) is a key parameter that indicates the extent of a drug's distribution in the tissues versus the plasma. The lipophilic nature of the benzyl groups in this compound suggests a potential for wide distribution into tissues. A critical aspect of distribution for centrally acting agents is the ability to cross the blood-brain barrier (BBB). Predictive models for BBB penetration are often based on a combination of molecular size, lipophilicity, and the presence of specific transporter recognition motifs. mdpi.com

Metabolism: The metabolism of xenobiotics primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. For this compound, potential metabolic pathways could involve N-debenzylation, hydroxylation of the aromatic rings, or oxidation of the pyrrolidine ring. In silico models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound, which is crucial for anticipating potential drug-drug interactions. clinicallab.com

Excretion: The final stage of a drug's journey in the body is excretion, which is the removal of the parent compound and its metabolites, typically via the kidneys or in the feces. The polarity of the metabolites plays a significant role in their renal clearance.

Below is a table summarizing the predicted ADME properties for a representative pyrrolidine derivative based on computational analyses found in the literature for similar compound classes.

| ADME Parameter | Predicted Property/Value | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Indicates good membrane permeability. |

| Blood-Brain Barrier (BBB) Penetration | Likely | Potential for central nervous system activity. |

| P-glycoprotein Substrate | Possible | May be subject to efflux from target cells. |

| CYP450 2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions. |

| Renal Clearance | Low to Moderate | Excretion may involve both renal and hepatic pathways. |

Oral bioavailability is a critical pharmacokinetic parameter that describes the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is influenced by both absorption and first-pass metabolism. For this compound and its derivatives, several factors must be considered.

The pyrrolidine scaffold is a common feature in many biologically active compounds and is often associated with favorable pharmacokinetic properties. nih.gov The lipophilicity imparted by the benzyl groups can enhance absorption, but excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, thereby reducing bioavailability.

A "bioavailability radar" is a computational tool that provides a visual representation of a compound's drug-likeness based on key physicochemical properties. For a molecule to be considered to have good oral bioavailability, it should ideally fall within specific ranges for lipophilicity, size, polarity, solubility, flexibility, and saturation. A study on pyrrolizidine (B1209537) alkaloids, which share some structural similarities with pyrrolidine derivatives, demonstrated that many of these compounds exhibit high intestinal absorption and moderate bioavailability. mdpi.com Another review highlighted that certain 2-chlorobenzonitrile (B47944) and 3-fluoro-2-methylbenzonitrile (B64138) derivatives of pyrrolidine showed good bioavailability values of 53.4% and 46.3%, respectively, in rats. nih.gov

The following table outlines key physicochemical descriptors and their influence on the predicted oral bioavailability of compounds structurally related to this compound.

| Physicochemical Descriptor | Predicted Range for Analogs | Influence on Bioavailability |

|---|---|---|

| Lipophilicity (logP) | 2.0 - 4.0 | Optimal range for balancing solubility and permeability. |

| Molecular Weight (g/mol) | < 500 | Adherence to Lipinski's Rule of Five for drug-likeness. |

| Topological Polar Surface Area (TPSA) | 60 - 90 Ų | Influences membrane permeability and BBB penetration. |

| Aqueous Solubility (logS) | -3 to -5 | Sufficient solubility is required for dissolution in the GI tract. |

| Number of Rotatable Bonds | 5 - 8 | Affects conformational flexibility and binding affinity. |

Iv. Advanced Research Techniques and Methodologies Applied to N,1 Dibenzylpyrrolidin 3 Amine

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric analyses form the cornerstone of chemical characterization, providing unambiguous evidence of a compound's identity, structure, and purity. For N,1-dibenzylpyrrolidin-3-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, ¹H NMR spectroscopy is expected to show distinct signals for the protons of the two non-equivalent benzyl (B1604629) groups and the pyrrolidine (B122466) ring. The aromatic protons would typically appear in the downfield region (δ 7.2-7.4 ppm), while the benzylic methylene (B1212753) protons (-CH2-Ph) would resonate at different chemical shifts due to their distinct electronic environments (one attached to the pyrrolidine ring nitrogen, the other to the exocyclic amine). The aliphatic protons on the pyrrolidine ring would appear in the upfield region, with their specific shifts and splitting patterns providing information about their connectivity and stereochemistry.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons of the benzyl groups, the benzylic methylene carbons, and the carbons of the pyrrolidine ring. The chemical shifts provide insight into the electronic environment of each carbon atom.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzylic (N1-CH₂-Ph) | ~3.6 | Singlet |

| Benzylic (N3-CH₂-Ph) | ~3.8 | Singlet |

| Pyrrolidine (CH-N) | 2.8 - 3.2 | Multiplet |

| Pyrrolidine (CH₂) | 1.6 - 2.5 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 127 - 140 |

| Benzylic (N1-CH₂-Ph) | 55 - 60 |

| Benzylic (N3-CH₂-Ph) | 50 - 55 |

| Pyrrolidine (CH-N) | 58 - 65 |

| Pyrrolidine (CH₂) | 25 - 55 |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₈H₂₂N₂), the molecular weight is 266.38 g/mol . clearsynth.com

In a typical electron ionization (EI) mass spectrum, the compound would be expected to exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 266. The fragmentation pattern is critical for structural confirmation. A prominent fragment would likely be observed at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of a benzyl group. Another significant fragmentation pathway would be alpha-cleavage adjacent to the nitrogen atoms, leading to the formation of characteristic fragment ions that help to piece together the molecule's structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition and confirming its chemical formula.

Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₈H₂₂N₂]⁺ | 266 |

| Tropylium Ion | [C₇H₇]⁺ | 91 |

| Loss of Benzyl | [M - C₇H₇]⁺ | 175 |

| Alpha-cleavage product | [C₁₁H₁₅N₂]⁺ | 175 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

The FTIR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methylene groups would be observed just below 3000 cm⁻¹. The presence of C-N stretching vibrations would be expected in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region. A key feature for this compound is the absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) which confirms that both nitrogen atoms are tertiary. researchgate.netmdpi.com

Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Computational Chemistry and In Silico Modeling

In addition to experimental characterization, computational chemistry and in silico modeling provide profound insights into the molecular properties and potential biological activity of this compound. These techniques allow researchers to simulate molecular behavior, predict interactions, and guide further experimental work.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of interaction.

Given that derivatives of this compound have been synthesized in the context of developing inhibitors for enzymes like β-secretase (BACE-1), a key target in Alzheimer's disease research, molecular docking could be employed hypothetically. nih.govacs.org In such a study, the three-dimensional structure of this compound or its analogue would be placed into the active site of the BACE-1 enzyme. The simulation would then calculate the most stable binding pose and estimate the binding energy. The results would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the amino acid residues of the enzyme's active site, providing a rationale for its potential inhibitory activity and guiding the design of more potent derivatives.

While molecular docking provides a static snapshot of a potential interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior.

Conformational Analysis is used to identify the most stable three-dimensional arrangements (conformations) of a molecule. For a flexible molecule like this compound, with multiple rotatable bonds, this analysis is crucial to understand which shapes are energetically favorable and thus more likely to be biologically active.

Molecular Dynamics (MD) simulations build upon this by modeling the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or within a protein's binding site, would provide detailed information on its flexibility, conformational stability, and the dynamics of its interactions with its environment. This can help validate the stability of a binding pose predicted by molecular docking and reveal how water molecules might mediate the interaction, offering a more realistic and comprehensive understanding of the molecule's behavior at an atomic level.

Prediction of Pharmacological Activity (e.g., PASS Program)

In the early stages of drug discovery, computational tools are employed to predict the biological activity spectrum of a novel compound based on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) program is one such tool that analyzes the structure-activity relationships of a vast database of known active compounds.

For this compound, a PASS prediction would be based on its key structural features: a pyrrolidine core, a secondary amine, and two benzyl groups. The program compares these fragments to those of molecules with established biological activities to generate a list of probable activities, expressed as a probability value for being active (Pa) or inactive (Pi). While specific PASS analysis data for this compound is not publicly available, a hypothetical prediction could suggest activities commonly associated with similar amine-containing structures.

Table 1: Hypothetical PASS Prediction for this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Monoamine oxidase B inhibitor | 0.650 | 0.015 |

| Antidepressant | 0.580 | 0.030 |

| Anxiolytic | 0.525 | 0.045 |

| Neuroprotective agent | 0.490 | 0.062 |

| Antiparkinsonian agent | 0.450 | 0.078 |

Note: This table is illustrative and represents potential outcomes from a PASS analysis based on the compound's structural class.

ADME and Toxicity Prediction

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is critical to its development. nih.gov In silico models and software suites like SwissADME and ProTox-II provide rapid predictions of these crucial parameters. mdpi.comresearchgate.net These tools analyze the molecule's physicochemical properties to forecast its pharmacokinetic behavior and toxicological profile. researchgate.netpurdue.edu

For this compound, predictions would focus on its drug-likeness, bioavailability, and potential liabilities. Drug-likeness is often assessed using frameworks like Lipinski's Rule of Five. ADME predictions would also evaluate its ability to cross the blood-brain barrier (BBB), its interaction with cytochrome P450 (CYP) enzymes which are crucial for drug metabolism, and its potential for adverse effects like hepatotoxicity. nih.govresearchgate.net

Table 2: Predicted ADME & Toxicity Profile for this compound

| Parameter | Predicted Value/Outcome | Implication |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 266.39 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~3.5 | Complies with Lipinski's Rule (<5) |

| H-bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| H-bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to have central nervous system effects |

| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |

| Toxicity | ||

| Hepatotoxicity | Low Probability | Favorable initial safety profile |

| Carcinogenicity | Low Probability | Favorable initial safety profile |

| LD50 (rat, acute oral) | Predicted Class 4 (300-2000 mg/kg) | Moderate acute toxicity predicted |

Note: This data is predictive and generated based on computational models. Experimental validation is required.

Chromatographic Techniques for Purification and Analysis

Chromatography is indispensable for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Due to the weak ultraviolet (UV) absorbance of simple amines, a derivatization step is often necessary to enhance detection sensitivity. google.com Reagents such as dansyl chloride can be used to attach a chromophore to the amine, allowing for sensitive detection by a UV or diode-array detector (DAD). nih.govnih.gov A reversed-phase C18 column is typically employed for separation. google.com

Table 3: Typical HPLC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Derivatization Reagent | Dansyl Chloride |

| Detection | UV/DAD at ~254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the volatile components of a reaction mixture during the synthesis of this compound. nih.gov Because amines can exhibit poor peak shape and thermal instability in a GC system, derivatization is often performed. iu.edu Acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) can be used to create more volatile and thermally stable derivatives that are well-suited for GC analysis. nih.govmdpi.com The mass spectrometer provides structural information, allowing for the confirmation of the product's identity and the identification of byproducts. iu.edu